N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo-triazine-carboxamide class, characterized by a fused tetrahydroimidazo[2,1-c][1,2,4]triazine core. Key structural features include:
- 4-Ethoxyphenyl substituent: An aromatic group with an ethoxy chain, likely influencing receptor binding affinity and metabolic stability.
- Carboxamide linkage: A critical pharmacophore for hydrogen bonding and target interaction .
The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous imidazo-heterocycle syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-2-30-16-6-4-15(5-7-16)26-9-10-27-21(29)19(24-25-22(26)27)20(28)23-12-14-3-8-17-18(11-14)32-13-31-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCACXQKHLJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antibacterial and anticancer activities.
The compound has the following chemical properties:
- Molecular Formula : C21H19N5O5
- Molecular Weight : 421.4 g/mol
- CAS Number : 946311-36-0
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to the benzo[d][1,3]dioxole structure. For instance:
- Synthesis and Screening : A series of derivatives incorporating the benzo[d][1,3]dioxole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar diffusion test revealed that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina species .
- Mechanism of Action : The proposed mechanism for antibacterial activity involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, likely due to the interaction between the compound and bacterial ribosomes or cell membrane components.
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that similar compounds induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, derivatives with similar imidazo[2,1-c][1,2,4]triazine frameworks have shown cytotoxic effects in breast and lung cancer cell lines .
- Case Study : A notable case study involved the assessment of a related compound's efficacy against human cancer cell lines where it displayed IC50 values in the micromolar range. This suggests a promising therapeutic index for further development in oncology .
Structure-Activity Relationship (SAR)
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can be attributed to its unique structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances interaction with biological targets |
| Imidazo[2,1-c][1,2,4]triazine core | Associated with anticancer properties |
| Ethoxyphenyl substitution | Modulates lipophilicity and cellular uptake |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit promising anticancer properties. Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain triazine derivatives possess cytotoxic effects against human cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity. Research has highlighted that triazine derivatives can act against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Anti-inflammatory Effects
N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been investigated for its anti-inflammatory properties. Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Neuroprotective Effects
There is emerging evidence suggesting that imidazo[2,1-c][1,2,4]triazine derivatives may offer neuroprotective benefits. They have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and improving neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological profile. Modifications to the benzodioxole and ethoxyphenyl groups can significantly influence the biological activity and selectivity of the compound against various targets. For example:
| Modification | Effect on Activity |
|---|---|
| Altering the ethoxy group | Changes lipophilicity and cellular uptake |
| Modifying the dioxole moiety | Influences binding affinity to biological targets |
| Varying substituents on the triazine ring | Affects potency against specific cancer types |
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide:
Case Study 1: Anticancer Evaluation
In a study published in International Journal of Pharmaceutical Sciences, researchers synthesized several analogs and assessed their anticancer activity against human breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial properties of triazine derivatives against multi-drug resistant bacterial strains. The study found that specific modifications enhanced antibacterial efficacy significantly compared to traditional antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Imidazo-Triazine/Tetrazine Families
Several structurally related compounds have been reported, differing in core heterocycles or substituents:
- Core Heterocycle Impact :
- The imidazo-triazine core in the target compound differs from imidazo-tetrazines () by replacing one nitrogen atom with a carbon, altering electron distribution and metabolic stability .
- Imidazo-pyridine derivatives () lack the triazine ring, reducing hydrogen-bonding capacity compared to the target compound .
Substituent Effects on Physicochemical Properties
Benzo[d][1,3]dioxol-5-ylmethyl vs. Aryl Substituents :
- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit higher logP values (>3.5) compared to the target compound’s benzodioxole group (predicted logP ~2.8), suggesting improved solubility .
- Ethoxy groups (as in the target) enhance metabolic stability over methoxy or hydroxyl analogs due to reduced oxidative susceptibility .
- Carboxamide Linkage: In , benzothiazole-3-carboxamides with thiazolidinone moieties showed moderate antibacterial activity (MIC: 8–32 µg/mL), highlighting the carboxamide’s role in target binding . The target compound’s imidazo-triazine carboxamide may exhibit similar or enhanced interactions.
Bioactivity and Target Profiling
Mode of Action Predictions :
- Molecular networking () and bioactivity clustering () suggest that imidazo-triazine/tetrazine analogs share target profiles with kinase inhibitors or DNA repair modulators. For example, temozolomide derivatives () target DNA alkylation .
- The target compound’s ethoxyphenyl group may confer selectivity toward cytochrome P450 isoforms or serotonin receptors, as seen in related aryl-ether-containing drugs .
- Comparative Potency: Imidazo-tetrazine carboxylates () showed IC₅₀ values of 10–50 µM in glioblastoma models, while thiazolidinone-carboxamides () had lower activity (MIC > 32 µg/mL). The target compound’s potency remains uncharacterized but is expected to align with these ranges .
Characterization Methods
- NMR/LCMS Profiling :
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : A robust synthetic route should prioritize regioselective coupling of the tetrahydroimidazo-triazine core with substituents like the benzo[d][1,3]dioxol-5-ylmethyl and 4-ethoxyphenyl groups. General procedures for analogous N-acyl heterocycles (e.g., using trifluoromethanesulfonate intermediates for electrophilic substitutions ) and solvent/base selection (e.g., acetonitrile with potassium carbonate for amide bond formation ) are critical. Reaction monitoring via TLC and purification via flash chromatography (e.g., dichloromethane/methanol gradients ) ensure product integrity.
Q. How can reaction conditions be optimized to improve yield?
- Methodological Answer : Yield optimization hinges on solvent polarity, temperature, and stoichiometry. For example, ethanol as a solvent for carboxamide formation achieved 60–70% yields in analogous benzothiazole derivatives , while stepwise coupling of triazine intermediates with phenol derivatives required strict temperature control (0°C to reflux) . Screening catalysts (e.g., trichloroisocyanuric acid for activation ) and adjusting equivalents of coupling agents (e.g., 1.00 equiv. of trichlorotriazine ) can mitigate side reactions.
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Multinuclear NMR (¹H/¹³C) is essential for confirming substitution patterns, particularly for distinguishing imidazo-triazine protons (δ 7.8–8.2 ppm) and ethoxyphenyl protons (δ 6.8–7.2 ppm) . IR spectroscopy validates carbonyl groups (C=O stretch ~1700 cm⁻¹) and amide bonds (N–H bend ~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolve molecular weight and stereochemistry .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR data between theoretical predictions and experimental results?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent-dependent shifts. Use computational tools (e.g., DFT-based NMR prediction software) to model expected shifts under experimental conditions . Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry . If unresolved, alternative synthetic routes (e.g., isotopic labeling ) or crystallographic data can clarify structural ambiguities .
Q. What computational methods predict the reactivity of the tetrahydroimidazo-triazine core?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites on the heterocyclic core. For example, Fukui indices identify reactive positions prone to oxidation (e.g., the 4-oxo group) or nucleophilic attack . Molecular dynamics simulations (e.g., using COMSOL Multiphysics) assess solvent effects on reaction pathways . Coupling these with experimental kinetics (e.g., monitoring ring-opening via UV-Vis ) validates computational predictions.
Q. How can heterocyclic ring-opening reactions be systematically studied to understand decomposition pathways?
- Methodological Answer : Subject the compound to stress conditions (acid/base, heat, light) and monitor decomposition via LC-MS or GC-MS. For example, acidic hydrolysis of analogous 1,2,3-dithiazoles produced thiocyanate intermediates, identified via trapping experiments . Kinetic studies (Arrhenius plots) under varying pH/temperature quantify stability . Mechanistic insights from isotopic labeling (e.g., ¹⁸O in the 4-oxo group) can track oxygen migration during degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
